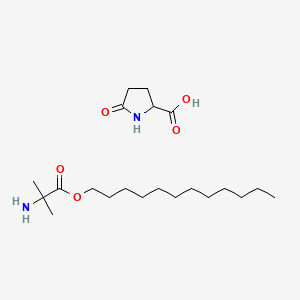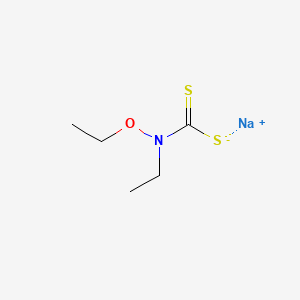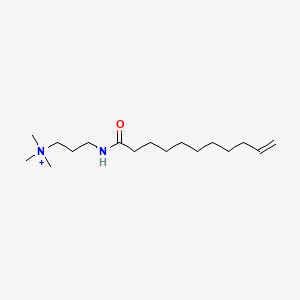
6-Hydroxy-5-methyl-2-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-methyl-2-hexanone is an organic compound with the molecular formula C7H14O2 It is a hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxy-5-methyl-2-hexanone can be synthesized through several methods. One common approach involves the oxidation of the silyl enol ether of 5-methyl-3-hexanone. This process starts with the preparation of 5-methyl-3-hexanone via a Grignard reaction and subsequent oxidation . The silyl enol ether is then formed by deprotonation with sodium hexamethyldisilazide (NaHMDS) in n-hexane, followed by reaction with chlorotrimethylsilane. The final oxidation step is carried out using m-chloroperbenzoic acid (MCPBA), yielding this compound with high selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthetic route involving the oxidation of silyl enol ethers can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-methyl-2-hexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces secondary alcohols.
Substitution: Produces ethers or esters.
Scientific Research Applications
6-Hydroxy-5-methyl-2-hexanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the formulation of flavors and fragrances due to its unique aroma.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-methyl-2-hexanone involves its interaction with various molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
6-Hydroxy-5-methyl-2-hexanone can be compared with other similar compounds, such as:
5-Methyl-2-hexanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-5-methyl-2-hexanone: An isomer with the hydroxyl group in a different position, leading to different chemical properties and reactivity.
The presence of both hydroxyl and ketone groups in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
68208-73-1 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
6-hydroxy-5-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-6(5-8)3-4-7(2)9/h6,8H,3-5H2,1-2H3 |
InChI Key |
LTKDRWVSUUCKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


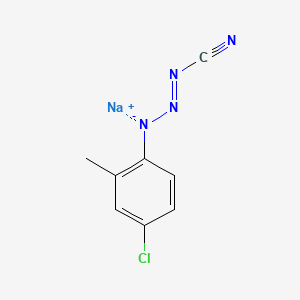
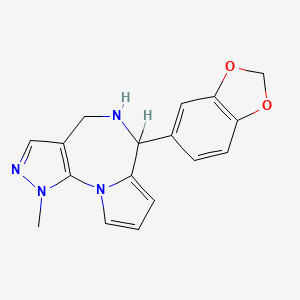
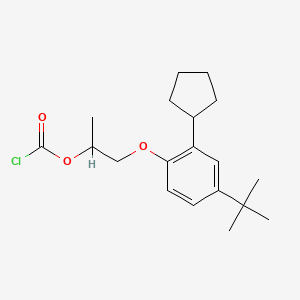
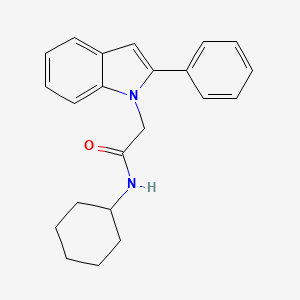
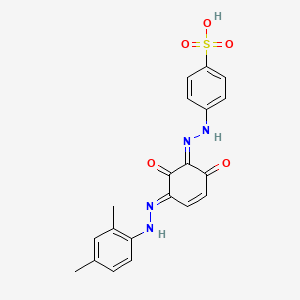

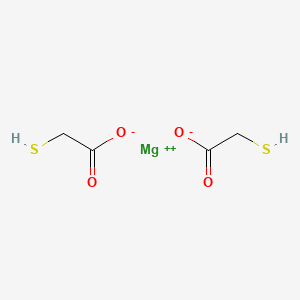
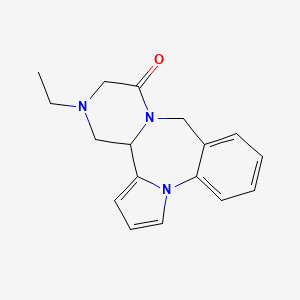

![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
